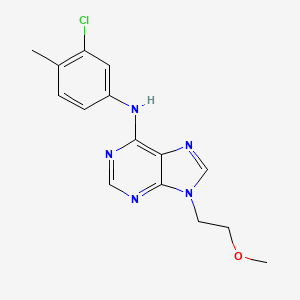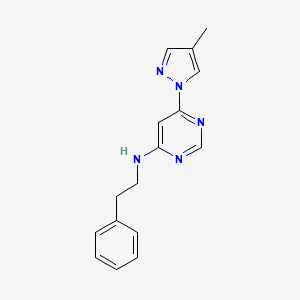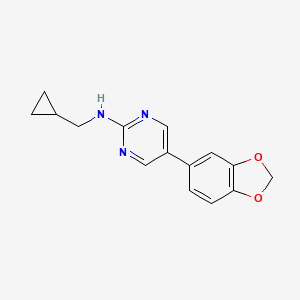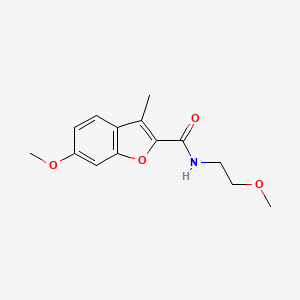
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-amine, also known as N-Methyl-3-chloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine, is a synthetic purine derivative with a wide range of potential applications in scientific research. This compound has been used in the laboratory for a variety of different applications, including enzyme inhibition, protein synthesis, and cell signaling.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-aminehloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine has been used in a variety of scientific research applications. This compound has been studied for its ability to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its ability to modulate the activity of certain proteins involved in cell signaling pathways, such as the MAPK/ERK pathway. Furthermore, this compound has been studied for its ability to modulate the synthesis of certain proteins involved in cell survival and apoptosis.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-aminehloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine is not yet fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also believed that this compound modulates the activity of certain proteins involved in cell signaling pathways, such as the MAPK/ERK pathway. Furthermore, this compound is believed to modulate the synthesis of certain proteins involved in cell survival and apoptosis.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-aminehloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine has been studied for its potential biochemical and physiological effects. This compound has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase has been shown to lead to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on cognitive function and behavior. Furthermore, this compound has been shown to modulate the activity of certain proteins involved in cell signaling pathways, such as the MAPK/ERK pathway. This modulation of these proteins has been shown to lead to changes in cell survival and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-aminehloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine has several advantages and limitations for use in laboratory experiments. One advantage of this compound is that it is relatively easy to synthesize and purify. Furthermore, this compound has been shown to have a wide range of potential applications in scientific research. However, there are several potential limitations to the use of this compound in laboratory experiments. For example, this compound is a synthetic purine derivative, which means that it may not be as stable as naturally occurring compounds. Furthermore, this compound has not been extensively studied, so there may be potential unknown side effects that could be detrimental to laboratory experiments.
Direcciones Futuras
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-aminehloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine has a wide range of potential applications in scientific research. In the future, it is likely that this compound will be studied in greater detail to better understand its mechanism of action and potential biochemical and physiological effects. Furthermore, this compound could be studied for its potential use in therapeutic applications, such as the treatment of neurological disorders. Additionally, this compound could be studied for its potential use in drug development, as it has been shown to modulate the activity of certain proteins involved in cell signaling pathways. Finally, this compound could be studied for its potential use in the synthesis of other compounds, such as small molecules and peptides.
Métodos De Síntesis
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)-9H-purin-6-aminehloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine can be synthesized through a two-step process involving the reaction of 3-chloro-4-methoxybenzyl chloride with 2-methoxyethyl-9H-purin-6-amine. In the first step, 3-chloro-4-methoxybenzyl chloride is reacted with 2-methoxyethyl-9H-purin-6-amine in the presence of a base catalyst to form N-methyl-3-chloro-4-methoxyphenyl-9-methoxyethyl-9H-purin-6-amine. In the second step, the product is purified and isolated by column chromatography.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-9-(2-methoxyethyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c1-10-3-4-11(7-12(10)16)20-14-13-15(18-8-17-14)21(9-19-13)5-6-22-2/h3-4,7-9H,5-6H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEICAGWLVRBZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)CCOC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-{2-[(cyclopropylmethyl)amino]pyrimidin-5-yl}phenyl)ethan-1-one](/img/structure/B6443526.png)

![N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443539.png)
![N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443541.png)
![2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B6443548.png)
![N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443567.png)
![N-[(4-bromophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443571.png)
![N-[(2,4-dichlorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443577.png)

![6-(4-methyl-1H-pyrazol-1-yl)-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443599.png)
![9-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine](/img/structure/B6443604.png)
![3-[methyl(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443607.png)